[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol
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Overview
Description
[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol is a heterocyclic compound that features both oxazole and pyrazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol typically involves the formation of the oxazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the reaction of an amino alcohol with a carboxylic acid derivative, while the pyrazole ring can be formed via the reaction of hydrazine with a 1,3-dicarbonyl compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to modify the oxazole or pyrazole rings.
Substitution: Various substituents can be introduced into the rings to alter the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the oxazole or pyrazole rings.
Scientific Research Applications
[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyrazole derivatives, such as:
[5-Ethyl-1,3-oxazol-2-yl]methanol: Another oxazole derivative with similar structural features.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A compound used in peptide synthesis and bioconjugation.
Uniqueness
The uniqueness of [1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol lies in its combined oxazole and pyrazole rings, which can confer unique biological activities and chemical properties. This dual-ring structure can make it more versatile in various applications compared to compounds with only one type of ring.
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
[2-ethyl-5-(1,3-oxazol-2-yl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C9H11N3O2/c1-2-12-7(6-13)5-8(11-12)9-10-3-4-14-9/h3-5,13H,2,6H2,1H3 |
InChI Key |
IPPONFKDNSTKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CO2)CO |
Origin of Product |
United States |
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